molecular formula C19H24N2O2 B4287188 N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea

N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea

Cat. No. B4287188
M. Wt: 312.4 g/mol
InChI Key: CACAQTVIQZLIGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in energy homeostasis and metabolic regulation. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea activates AMPK by binding to the AMPK β1 subunit. This results in conformational changes that increase the activity of AMPK. AMPK activation leads to the phosphorylation of downstream targets involved in energy homeostasis and metabolic regulation. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been shown to have a more potent and selective effect on AMPK activation than other known AMPK activators.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been shown to have several biochemical and physiological effects. It increases glucose uptake and utilization in skeletal muscle and adipose tissue, leading to improved insulin sensitivity. It also decreases hepatic glucose production, leading to improved glucose homeostasis. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea increases fatty acid oxidation and decreases lipid accumulation in adipocytes, leading to improved lipid metabolism. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has also been shown to have anti-inflammatory effects in adipose tissue.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea in lab experiments is its potency and selectivity for AMPK activation. It has been shown to have a more potent and selective effect on AMPK activation than other known AMPK activators. One limitation is that it can be difficult to obtain pure N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea due to its multistep synthesis process.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea. One direction is to investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to further elucidate its mechanism of action and downstream targets. Additionally, research could be done to optimize the synthesis method for N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea to improve its purity and yield. Finally, research could be done to develop more potent and selective AMPK activators based on the structure of N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea.

Scientific Research Applications

N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to improve insulin sensitivity, increase glucose uptake, and decrease hepatic glucose production in animal models. N-(4-ethoxyphenyl)-N'-(4-phenylbutyl)urea has also been shown to increase fatty acid oxidation and decrease lipid accumulation in adipocytes.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(4-phenylbutyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-2-23-18-13-11-17(12-14-18)21-19(22)20-15-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-14H,2,6-7,10,15H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACAQTVIQZLIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Ethoxyphenyl)-3-(4-phenylbutyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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